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Compound of Interest

Compound Name: Sodium Lauryl Sulfate

Cat. No.: B1681900 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) regarding the interference of Sodium Lauryl Sulfate (SLS), also known as Sodium

Dodecyl Sulfate (SDS), with the Bradford protein assay.

Frequently Asked Questions (FAQs)
Q1: Why is my Bradford assay giving inaccurate readings for samples containing SLS?

A1: Sodium Lauryl Sulfate (SLS) interferes with the Bradford assay through two primary

mechanisms. Firstly, SLS can bind to proteins, which may block the Coomassie Brilliant Blue

G-250 dye from binding to the protein, leading to an underestimation of the protein

concentration.[1] Secondly, SLS micelles can interact with the free dye, causing a shift in the

dye's equilibrium towards its blue form, even in the absence of protein. This results in a higher

background absorbance at 595 nm and an overestimation of the protein concentration.[1]

Q2: What is the maximum concentration of SLS that is tolerated in a standard Bradford assay?

A2: The tolerance of the Bradford assay to SLS is quite low. Even a final concentration of

0.004% (w/v) SLS has been shown to lower the sensitivity of the assay by an average of 75%.

[2] For accurate results, it is highly recommended to either remove SLS from the sample or use

a modified assay protocol.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1681900?utm_src=pdf-interest
https://www.benchchem.com/product/b1681900?utm_src=pdf-body
https://www.benchchem.com/product/b1681900?utm_src=pdf-body
https://info.gbiosciences.com/blog/bradford-assay-for-protein-concentration
https://info.gbiosciences.com/blog/bradford-assay-for-protein-concentration
https://pubmed.ncbi.nlm.nih.gov/2473666/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q3: Can I simply dilute my sample to reduce the SLS concentration?

A3: While dilution can lower the SLS concentration, it may also dilute your protein to a level

that is below the detection limit of the Bradford assay. This approach is only feasible if your

initial protein concentration is very high. It is crucial to ensure the final SLS concentration in the

assay is below the inhibitory threshold.

Q4: Are there alternative protein assays that are more compatible with SLS?

A4: Yes, other protein assays, such as the Bicinchoninic Acid (BCA) assay, are generally more

tolerant to detergents like SLS, although they can still be subject to interference at higher

concentrations. However, if you must use the Bradford assay, there are several methods to

overcome SLS interference.

Troubleshooting Guide
This guide addresses common issues encountered when performing the Bradford assay on

samples containing SLS.
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Problem Potential Cause Solution

High background reading in

blank

SLS in the buffer is interacting

with the Coomassie dye.

Prepare a blank that contains

the same concentration of SLS

as your samples to subtract

the background absorbance.

For more accurate results,

consider removing the SLS

from your samples.

Non-linear standard curve

SLS is interfering with the dye-

protein interaction across the

range of your standards.

Prepare your protein standards

in the same buffer (including

the same SLS concentration)

as your unknown samples.

This can help to normalize the

interference, but it may reduce

the overall sensitivity.

Inconsistent or non-

reproducible results

Variable SLS concentrations

between samples or

incomplete removal of SLS.

Ensure consistent sample

preparation and thorough

implementation of an SLS

removal protocol.

Protein concentration appears

much lower than expected

SLS is preventing the

Coomassie dye from binding to

the protein.

Utilize a protein precipitation

method to remove the SLS

before performing the assay.

Protein concentration appears

much higher than expected

SLS is causing a color change

in the dye, independent of

protein concentration.

Dilute the sample to reduce

the SLS concentration or,

preferably, remove the SLS

from the sample.

Quantitative Data Summary
The following tables summarize the quantitative effects of SLS on the Bradford assay and the

efficiency of various removal methods.

Table 1: Effect of SLS Concentration on Bradford Assay Absorbance
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SLS Concentration in
Sample

Observed Effect on
Absorbance (at 595 nm)

Reference

0.05%

Decreased absorbance

compared to the standard

curve.

[3]

0.1%

Decreased absorbance

compared to the standard

curve.

[3]

0.5%

Decreased absorbance

compared to the standard

curve.

[3]

1.0%

Decreased absorbance

compared to the standard

curve.

[3]

0.004% (final concentration)
Lowered sensitivity by an

average of 75%.
[2]

Table 2: Protein Recovery after SDS Removal using a Commercial Precipitation Kit
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280nm.

[4]

Experimental Protocols
Here are detailed methodologies for common techniques to remove SLS from protein samples

prior to the Bradford assay.

Protocol 1: Acetone Precipitation
This method is effective for concentrating protein samples and removing detergents.

Materials:

Protein sample containing SLS

Cold acetone (-20°C)

Microcentrifuge

Microcentrifuge tubes

Bradford assay compatible buffer for resuspension

Procedure:

Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.

Add four volumes of cold acetone (400 µL) to the protein sample.

Vortex briefly to mix.

Incubate the mixture at -20°C for at least 60 minutes. For very dilute samples, a longer

incubation time or overnight incubation may improve recovery.

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

Carefully decant and discard the supernatant, which contains the SLS.
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Air-dry the protein pellet for 5-10 minutes to remove any residual acetone. Do not over-dry

the pellet, as it may be difficult to resuspend.

Resuspend the protein pellet in a known volume of a Bradford assay compatible buffer.

Proceed with the Bradford protein assay.

Protocol 2: Trichloroacetic Acid (TCA) Precipitation
TCA precipitation is a robust method for protein precipitation, but it can cause protein

denaturation.

Materials:

Protein sample containing SLS

Trichloroacetic acid (TCA), 100% (w/v) stock solution

Cold acetone (-20°C)

Microcentrifuge

Microcentrifuge tubes

Bradford assay compatible buffer for resuspension (containing a buffering agent to neutralize

the acid)

Procedure:

Place your protein sample in a microcentrifuge tube on ice.

Add an equal volume of 20% TCA (diluted from the 100% stock) to the protein sample to

achieve a final TCA concentration of 10%.

Vortex briefly and incubate on ice for 30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Carefully decant the supernatant.
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Wash the pellet by adding 500 µL of cold acetone and centrifuging at 14,000 x g for 5

minutes at 4°C. This step helps to remove residual TCA and SLS. Repeat the wash step if

necessary.

Air-dry the pellet for 5-10 minutes.

Resuspend the pellet in a suitable volume of Bradford assay compatible buffer. Ensure the

buffer has sufficient capacity to neutralize any remaining TCA.

Perform the Bradford assay.

Visualizing the Workflow
The following diagrams illustrate the mechanism of SLS interference and the general workflow

for its removal.
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Caption: Mechanism of SLS interference in the Bradford assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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